![molecular formula C18H17FN2O2S B2679484 3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 477553-79-0](/img/structure/B2679484.png)

3-butoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

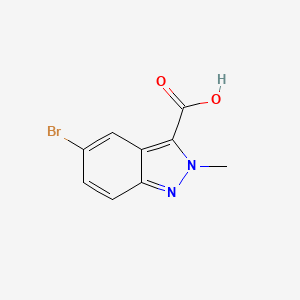

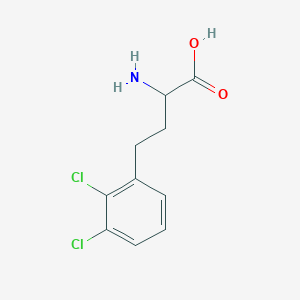

“3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C18H17FN2O2S . It has an average mass of 344.403 Da and a monoisotopic mass of 344.099487 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” consists of 18 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Antitumor Activity through Histone Deacetylase Inhibition

A synthetic benzamide derivative, MS-27-275, showed significant antitumor activity by inhibiting histone deacetylase (HDA). This inhibition led to hyperacetylation of nuclear histones in tumor cell lines, inducing cell cycle changes and the expression of tumor suppressor genes. Oral administration of MS-27-275 inhibited tumor growth in several tumor lines in vivo, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Potential Antipsychotic Properties

A series of benzamides, including fluoro-substituted analogues, showed potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting a low propensity for inducing weight gain and QT prolongation. These compounds exhibited antipsychotic properties in animal models, reducing hyperactivity induced by phencyclidine without inducing catalepsy, thus presenting themselves as potential candidates for antipsychotic drugs (Yang et al., 2016).

Fluorescent Probes for Sensing Metal Cations and pH

Benzothiazole derivatives have been developed as fluorescent probes for sensing magnesium and zinc cations, showing high sensitivity to pH changes. These findings highlight their utility in bioimaging and environmental monitoring, contributing to a better understanding of metal ion dynamics in biological systems (Tanaka et al., 2001).

Radiosynthesis for Imaging Applications

Radiosynthesis of fluorine-18 labeled tracers containing a 3-fluoro-2-hydroxypropyl moiety, including [18F]FMISO and [18F]PM-PBB3, has been achieved. These tracers are used for imaging hypoxia and tau pathology in clinical applications, demonstrating the versatility of fluoro-substituted benzamides in developing diagnostic tools (Ohkubo et al., 2021).

Sensing Mechanisms and Chemosensors

The sensing mechanism of the aqueous fluoride chemosensor BTTPB, based on benzothiazole, was studied, showing its potential for fluorescent sensing applications. This work contributes to the development of highly selective and sensitive chemosensors for environmental and biological analysis (Chen et al., 2014).

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes .

Mode of Action

It can be inferred from similar benzothiazole derivatives that these compounds may inhibit the cox enzymes, which are crucial for the biosynthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation and pain .

Biochemical Pathways

Based on the information about similar benzothiazole derivatives, it can be inferred that this compound may affect the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid into prostaglandins and leukotrienes, mediated by the COX and 5-lipoxygenase pathways .

Pharmacokinetics

The introduction of fluorine into a specific position of bioactive compounds such as pharmaceuticals may improve the pharmacokinetics of the compounds and improve the overall efficiency .

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

3-butoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-2-3-9-23-14-6-4-5-12(10-14)17(22)21-18-20-15-8-7-13(19)11-16(15)24-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKFERFCADXRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2679412.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)